(+)-alpha-Pinene

Description

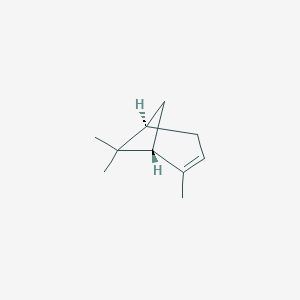

Structure

3D Structure

Properties

IUPAC Name |

(1R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWFGVWFFZKLTI-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2CC1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H]2C[C@H]1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041671 | |

| Record name | (+)-alpha-Pinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, (1R,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-alpha-Pinene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16103 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (+)-alpha-Pinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

155.00 to 156.00 °C. @ 760.00 mm Hg | |

| Record name | (+)-alpha-Pinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7785-70-8 | |

| Record name | (1R)-α-Pinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7785-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Pinene, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, (1R,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-alpha-Pinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-Pinene, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6CM4TWH1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+)-alpha-Pinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-62 °C | |

| Record name | (+)-alpha-Pinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Extraction of (+)-alpha-Pinene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-alpha-Pinene, a bicyclic monoterpene, is a widely distributed natural compound with significant potential in the pharmaceutical and fragrance industries. Its various biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects, have made it a target of extensive research. This technical guide provides a comprehensive overview of the primary natural sources of this compound and details the principal methods for its extraction and quantification. The document emphasizes experimental protocols and presents quantitative data in a structured format to facilitate comparison and implementation in a laboratory or industrial setting.

Natural Sources of this compound

This compound is one of the most abundant terpenes in nature, found predominantly in the essential oils of numerous plants.[1][2][3] Coniferous trees, particularly those of the Pinus and Picea genera, are the most significant natural sources.[4] The (+)-isomer of alpha-pinene is more prevalent in North American pine species, while the (-)-isomer is more common in European varieties.[4]

Beyond conifers, this compound is also a major constituent in the essential oils of various herbs and fruits. Notable sources include rosemary (Rosmarinus officinalis), basil (Ocimum basilicum), mint (Mentha species), eucalyptus, and orange peel.[4][5][6][7] The concentration of alpha-pinene can vary significantly depending on the plant species, geographical location, and the specific part of the plant being analyzed (e.g., needles, twigs, resin).[8][9]

Table 1: Prominent Natural Sources of alpha-Pinene and Reported Concentrations

| Plant Source | Plant Part | Major Terpene(s) | Reported α-Pinene Content (%) | Reference |

| Pinus species (Pine) | Needles, Resin | α-Pinene, β-Pinene | Up to 96% in distilled turpentine | [10] |

| Picea species (Spruce) | Needles | α-Pinene, β-Pinene | Varies considerably by species | [8] |

| Rosmarinus officinalis (Rosemary) | Leaves | α-Pinene, Camphor, 1,8-Cineole | High concentrations | [5][6] |

| Melaleuca alternifolia (Tea Tree) | Leaves | Terpinen-4-ol, γ-Terpinene, α-Pinene | ~3.10% of total target monoterpenes | [11] |

| Pistacia lentiscus L. | Oil | α-Pinene, Terpinene-4-ol | ~32% | [12] |

| Tagetes minuta L. | Aerial Parts | α-Pinene, trans-Ocimenone | ~33.12% | [13] |

| Pinus peuce (Balkan Pine) | Twigs | β-Phellandrene, β-Pinene, α-Pinene | ~7.38% | [9] |

| Pinus peuce (Balkan Pine) | Needles | α-Pinene, β-Pinene | ~23.07% | [9] |

Extraction Methodologies

The extraction of this compound from its natural sources can be achieved through several methods, ranging from traditional techniques to more modern, efficient processes. The choice of method depends on factors such as the starting material, desired purity, yield, and scalability.

Conventional Extraction Methods

Conventional methods like hydrodistillation and solvent extraction are well-established but can be time-consuming and labor-intensive.[1][2]

Steam distillation is a widely used method for extracting volatile compounds like alpha-pinene from plant materials.[14] It involves passing steam through the plant matrix to vaporize the volatile oils, which are then condensed and collected.

Experimental Protocol: Steam Distillation of Pine Needles

-

Preparation of Plant Material: Coarsely chop fresh pine needles to increase the surface area for efficient oil extraction.[14]

-

Apparatus Setup: Assemble a steam distillation unit consisting of a boiling flask, a biomass flask, a still head, a condenser, and a receiver.[15] Ensure all glass connections are properly sealed.[15]

-

Charging the Still: Place the chopped pine needles into the biomass flask. Fill the boiling flask with distilled water to about two-thirds of its volume.[15]

-

Distillation: Heat the boiling flask to generate steam. The steam will pass through the pine needles, carrying the essential oils.[14] The vapor mixture is then cooled in the condenser, and the condensate is collected in the receiver.[14]

-

Separation: The essential oil, being less dense than water, will form a layer on top of the hydrosol in the receiver.[14]

-

Collection: Carefully separate the essential oil layer using a separatory funnel.[14] The process is continued until no more oil is observed in the distillate.[15]

Diagram 1: Steam Distillation Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Extraction and purification of α-pinene; a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caringsunshine.com [caringsunshine.com]

- 4. α-Pinene - Wikipedia [en.wikipedia.org]

- 5. true-blue.co [true-blue.co]

- 6. Plant Family | Terpenes: Part 7 – Pinene [plant-family.com]

- 7. Alpha-Pinene → Term [lifestyle.sustainability-directory.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. nzic.org.nz [nzic.org.nz]

- 11. Supercritical Fluid Extraction (SFE) of Monoterpenes from the Leaves of Melaleuca alternifolia (Tea Tree) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. engineering.iastate.edu [engineering.iastate.edu]

The Biosynthesis of (+)-α-Pinene in Coniferous Trees: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-α-Pinene is a bicyclic monoterpene that constitutes a major component of the oleoresin produced by coniferous trees. This volatile compound is a cornerstone of conifer defense mechanisms against a wide array of herbivores and pathogens, acting as a potent toxin and a solvent for non-volatile diterpene resin acids.[1][2] The specific stereochemistry of α-pinene is a critical determinant in ecological interactions, influencing host selection by insects, the biosynthesis of insect pheromones, and broader tritrophic-level communications.[1] Given its biological significance and potential applications in pharmaceuticals and as a biofuel precursor, a thorough understanding of its biosynthetic pathway is essential for metabolic engineering and drug development efforts. This guide provides a detailed overview of the biosynthesis of (+)-α-pinene in conifers, including quantitative data, experimental protocols, and visualizations of the core pathways.

The Core Biosynthesis Pathway

The synthesis of (+)-α-pinene in conifers occurs within the plastids of specialized secretory cells surrounding resin ducts. The pathway begins with fundamental five-carbon precursors and culminates in a stereospecific cyclization reaction.

-

Precursor Synthesis (MEP Pathway): Like all plastidial terpenoids, the journey to (+)-α-pinene begins with the methylerythritol 4-phosphate (MEP) pathway. This pathway uses pyruvate and glyceraldehyde-3-phosphate to produce the universal five-carbon isoprenoid precursors: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[3]

-

Formation of the Monoterpene Precursor (GPP): The first committed step towards monoterpene synthesis is the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP. This reaction is catalyzed by Geranyl Diphosphate Synthase (GPPS) to form the C10 intermediate, geranyl diphosphate (GPP).[4][5] GPP is the universal and direct precursor for all monoterpenes.[6]

-

Stereospecific Cyclization to (+)-α-Pinene: The final and defining step is the complex cyclization of the linear GPP molecule into the bicyclic structure of α-pinene. This reaction is catalyzed by a class of enzymes known as monoterpene synthases (TPSs). Specifically, (+)-α-Pinene Synthase catalyzes the conversion of GPP into (+)-(3R:5R)-α-pinene.[1][6] This process involves the initial ionization of GPP to a geranyl cation, followed by a series of intramolecular cyclizations and rearrangements before termination by deprotonation to yield the final product.[7] It is crucial to note that conifers produce both enantiomers of α-pinene, but they arise from distinct enzymes; a separate (-)-α-pinene synthase is responsible for producing the mirror-image molecule.[1][8]

Figure 1: Core biosynthesis pathway of (+)-α-Pinene from MEP pathway precursors.

Quantitative Data

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its enzymes and the relative abundance of its products. The following tables summarize key quantitative data from studies on coniferous species.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes in Conifers

| Enzyme | Source Organism | Substrate | Kₘ (µM) | Reference |

| Monoterpene Synthases (general) | Pinus taeda (Loblolly Pine) | Geranyl Diphosphate | ~3 | [6][9] |

| Geranyl Diphosphate Synthase | Vitis vinifera (Grape) | Isopentenyl Diphosphate | 8.5 | [10] |

| Geranyl Diphosphate Synthase | Vitis vinifera (Grape) | Dimethylallyl Diphosphate | 56.8 | [10] |

Note: Specific kinetic data for purified (+)-α-pinene synthase from conifers is not extensively reported in the literature; values are often presented for mixed or partially purified enzyme extracts.

Table 2: Relative Abundance of α-Pinene in Select Conifer Species

| Species | Tissue/Emission Source | α-Pinene (% of total monoterpenes) | Predominant Enantiomer | Reference |

| Pinus taeda (Loblolly Pine) | Oleoresin | Major Component | (+)-α-pinene | [6] |

| Pseudotsuga menziesii (Douglas Fir) | Emissions | ~30-40% | (-)-α-pinene (>90%) | [11][12] |

| Pinus ponderosa (Ponderosa Pine) | Emissions | ~30-40% | (-)-α-pinene (>90%) | [11] |

| Pinus massoniana (Masson's Pine) | Oleoresin (induced) | Increased levels | (+) and (-) forms | [8] |

| Picea jezoensis / Abies sachalinensis | Atmosphere | Major Component | Not specified | [13] |

Regulation of Biosynthesis

The production of (+)-α-pinene and other oleoresin components is not static; it is an inducible defense system regulated by complex signaling pathways.[14] Abiotic stresses (e.g., wounding) and biotic attacks (e.g., by bark beetles and their fungal symbionts) trigger a defense response that significantly upregulates terpenoid biosynthesis.[2][14] This response is mediated by plant hormones, primarily jasmonates and ethylene.[15][16]

Application of methyl jasmonate (MJ) to conifer stems has been shown to induce a massive (e.g., 77-fold) and rapid burst of ethylene production.[15][17] This ethylene burst acts as a downstream signal that leads to the reprogramming of cambial cells to form traumatic resin ducts and activates the transcription of defense-related genes, including terpene synthases.[14][15] This hormonal cascade ensures that a robust chemical defense is mounted precisely at the site and time of attack.

Figure 2: Simplified signaling cascade for induced (+)-α-Pinene biosynthesis.

Experimental Protocols

The characterization of terpene synthases is fundamental to understanding and engineering this pathway. Key experimental procedures include heterologous expression of the candidate gene followed by in vitro enzyme assays with product identification via Gas Chromatography-Mass Spectrometry (GC-MS).

Generalized Protocol for In Vitro Monoterpene Synthase Assay

-

Enzyme Preparation:

-

The target terpene synthase gene (e.g., Pinus taeda (+)-α-pinene synthase) is cloned into an expression vector (e.g., pET series).[8]

-

The construct is transformed into a suitable heterologous expression host, typically E. coli (e.g., strain DH5α or BL21).[8]

-

Protein expression is induced (e.g., with IPTG), and the cells are harvested.

-

The recombinant protein is purified, often via an affinity tag (e.g., His-tag) using chromatography (e.g., Ni-NTA column).[8]

-

-

Enzyme Activity Assay:

-

Reaction Mixture: In a glass vial, prepare an assay buffer (e.g., 25 mM HEPES, pH 7.2) containing required cofactors (typically 10-15 mM MgCl₂) and a reducing agent (e.g., 5 mM DTT).[18]

-

Substrate Addition: Add the substrate, geranyl diphosphate (GPP), to a final concentration of approximately 10-50 µM.[18]

-

Reaction Initiation: Start the reaction by adding a known quantity of the purified enzyme (e.g., 40-50 µg).

-

Incubation: Overlay the aqueous reaction mixture with an organic solvent (e.g., hexane or pentane) to trap the volatile terpene products. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).[8][18]

-

-

Product Extraction and Analysis:

-

Extraction: Stop the reaction and extract the products by vigorously vortexing the vial.

-

Phase Separation: Separate the organic layer from the aqueous layer, often aided by centrifugation.

-

GC-MS Analysis: Inject an aliquot (e.g., 1 µL) of the organic layer into a GC-MS system.[19]

-

GC Column: Use a suitable capillary column (e.g., HP-5MS or equivalent) for separating terpene isomers.[20] For separating enantiomers, a chiral column (e.g., β-DEX) is required.[11]

-

Temperature Program: A typical program starts at a low temperature (e.g., 40-60°C), ramps up to a high temperature (e.g., 240-280°C) to elute all compounds.[20][21]

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 40-400.[18]

-

-

Identification: Identify (+)-α-pinene by comparing its retention time and mass spectrum to that of an authentic standard.[22]

-

Figure 3: General experimental workflow for the identification and functional characterization of a (+)-α-Pinene Synthase.

References

- 1. cDNA isolation, functional expression, and characterization of (+)-alpha-pinene synthase and (-)-alpha-pinene synthase from loblolly pine (Pinus taeda): stereocontrol in pinene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The functional evolution of architecturally different plant geranyl diphosphate synthases from geranylgeranyl diphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Geranyl diphosphate synthase: Cloning, expression, and characterization of this prenyltransferase as a heterodimer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoterpene synthases of loblolly pine (Pinus taeda) produce pinene isomers and enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Research Portal [scholars.csus.edu]

- 10. Purification and Characterization of Geranyl Diphosphate Synthase from Vitis vinifera L. cv Muscat de Frontignan Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AMT - Measurement of enantiomer percentages for five monoterpenes from six conifer species by cartridge-tube-based passive sampling adsorptionâthermal desorption (ps-ATD) [amt.copernicus.org]

- 12. researchgate.net [researchgate.net]

- 13. Conifer-Derived Monoterpenes and Forest Walking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Methyl Jasmonate-Induced Ethylene Production Is Responsible for Conifer Phloem Defense Responses and Reprogramming of Stem Cambial Zone for Traumatic Resin Duct Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methyl jasmonate-induced ethylene production is responsible for conifer phloem defense responses and reprogramming of stem cambial zone for traumatic resin duct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. benchchem.com [benchchem.com]

- 19. GC–MS analysis of terpenes [bio-protocol.org]

- 20. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Gas Chromatography-Mass Spectrometry Metabolites and Transcriptome Profiling Reveal Molecular Mechanisms and Differences in Terpene Biosynthesis in Two Torrya grandis Cultivars during Postharvest Ripening [mdpi.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of (+)-α-Pinene

This guide provides a comprehensive analysis of the spectroscopic data for (+)-α-Pinene, a bicyclic monoterpene with significant applications in the fragrance, flavor, and pharmaceutical industries. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, characterization, and quality control. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the 1H NMR, 13C NMR, IR, and Mass Spectra of (+)-α-Pinene.

Table 1: 1H NMR Spectroscopic Data for (+)-α-Pinene (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.19 | m | 1H | H-3 (vinylic) |

| 2.33 | m | 1H | H-5 |

| 2.22 | m | 1H | H-4α |

| 2.17 | m | 1H | H-4β |

| 2.07 | m | 1H | H-1 |

| 1.93 | m | 1H | H-7α |

| 1.66 | s | 3H | CH₃-10 |

| 1.27 | s | 3H | CH₃-9 |

| 1.16 | d | 1H | H-7β |

| 0.84 | s | 3H | CH₃-8 |

Table 2: 13C NMR Spectroscopic Data for (+)-α-Pinene (100 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Carbon Assignment |

| 144.6 | C-2 |

| 116.0 | C-3 |

| 47.2 | C-1 |

| 41.5 | C-5 |

| 40.8 | C-7 |

| 38.0 | C-6 |

| 31.5 | C-4 |

| 26.3 | C-8 |

| 23.0 | C-10 |

| 20.8 | C-9 |

Table 3: Infrared (IR) Spectroscopy Data for (+)-α-Pinene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3024 | Medium | =C-H stretch (vinylic)[2] |

| 2980-2920 | Strong | C-H stretch (alkane)[3] |

| 1658 | Medium | C=C stretch (alkene)[2] |

| 1470, 1380 | Medium | C-H bend (alkane)[3] |

| 885 | Strong | =C-H bend (out-of-plane)[2] |

Table 4: Mass Spectrometry (MS) Data for (+)-α-Pinene

| m/z | Relative Intensity (%) | Assignment |

| 136 | 25 | [M]⁺ (Molecular Ion)[4] |

| 121 | 30 | [M-CH₃]⁺ |

| 105 | 15 | [M-CH₃-CH₄]⁺ |

| 93 | 100 | [M-C₃H₇]⁺ (Base Peak) |

| 92 | 50 | [M-C₃H₈]⁺ |

| 91 | 45 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 20 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: For ¹H and ¹³C NMR analysis, approximately 5-20 mg of (+)-α-Pinene is accurately weighed and dissolved in about 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).[5] The solution is transferred to a 5 mm NMR tube, ensuring the liquid level is between 4.0 to 5.0 cm from the bottom.[5] The tube is capped securely to prevent evaporation.[5]

-

Instrumentation: A 400 MHz (or higher field) NMR spectrometer is typically used for data acquisition.

-

Data Acquisition: The experimental procedure involves the following steps:

-

Locking: The spectrometer locks onto the deuterium signal from the solvent to stabilize the magnetic field.[5]

-

Shimming: The magnetic field homogeneity is optimized through an automated or manual shimming process to achieve high-resolution spectra.[5]

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.[5]

-

Acquisition: Standard pulse sequences are used to acquire the free induction decay (FID). For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For the less sensitive ¹³C nucleus, a greater number of scans and a longer relaxation delay are typically required.[5]

-

-

Data Processing: The acquired FID is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like (+)-α-Pinene, the neat liquid film method is commonly employed.[6] A single drop of the liquid is placed between two highly polished salt plates (e.g., NaCl or KBr).[7] The plates are then gently pressed together to form a thin, uniform film.[6][7]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample, sandwiched between the plates, is then placed in the sample holder of the spectrometer. The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[8][9] The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

-

Data Analysis: The characteristic absorption bands are identified and assigned to specific functional groups and vibrational modes within the molecule.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like (+)-α-Pinene, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The separated components then enter the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common ionization technique for this type of analysis. The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or other detector records the abundance of each ion. The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

-

Data Interpretation: The molecular ion peak ([M]⁺) is identified to determine the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts in the spectroscopic analysis of (+)-α-Pinene.

3.1 Workflow for Spectroscopic Data Interpretation

Caption: Workflow of Spectroscopic Analysis.

3.2 Key Fragmentation Pathways of (+)-α-Pinene in Mass Spectrometry

Caption: Mass Spectrometry Fragmentation of α-Pinene.

3.3 Infrared Spectroscopy Correlation Diagram for (+)-α-Pinene

Caption: IR Functional Group Correlations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. homework.study.com [homework.study.com]

- 9. ursinus.edu [ursinus.edu]

Enantiomeric Identification and Separation of Alpha-Pinene Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for the enantiomeric identification and separation of alpha-pinene isomers. Alpha-pinene, a bicyclic monoterpene, is a critical chiral building block in the synthesis of pharmaceuticals and fine chemicals, making the ability to distinguish and isolate its enantiomers—(+)-α-pinene and (-)-α-pinene—of paramount importance.[1][2][3] This document details the prevalent analytical techniques, provides structured experimental protocols, and presents quantitative data to facilitate comparative analysis.

Introduction to Alpha-Pinene Chirality

Alpha-pinene possesses two chiral centers, at C-1 and C-5, giving rise to two enantiomers: (1R,5R)-(+)-α-pinene and (1S,5S)-(-)-α-pinene.[4] These enantiomers often exhibit different biological activities and pharmacological effects, necessitating their accurate identification and separation.[2][5] For instance, (-)-α-pinene has been shown to be more effective against certain bacteria, while the (+) isomer can be more active against others.[5][6] The enantiomeric distribution of α-pinene can also serve as an indicator of the authenticity and origin of essential oils.[2][7][8]

Core Separation and Identification Techniques

The primary method for the enantiomeric resolution of α-pinene is chiral gas chromatography (GC) . Spectroscopic methods, particularly Vibrational Circular Dichroism (VCD) , offer a powerful complementary technique for absolute configuration determination.

Chiral Gas Chromatography (GC)

Chiral GC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation. Cyclodextrin-based CSPs are commonly employed for this purpose.[9][10]

Caption: Workflow for enantiomeric analysis of alpha-pinene via chiral GC.

The following tables summarize experimental conditions for the chiral GC separation of α-pinene enantiomers as reported in various studies.

Table 1: Chiral GC Column and General Conditions

| Parameter | Description | Source |

| Column Type | Astec® CHIRALDEX™ G-DP | |

| Astec® CHIRALDEX™ B-PM | ||

| Agilent CP-Chirasil-Dex CB | [11] | |

| HP–Chiral–20B | [12] | |

| Heptakis-(6-O-methyl-2,3-di-O-pentyl)-β-cyclodextrin | [9] | |

| Column Dimensions | 30 m x 0.25 mm I.D., 0.12 µm film thickness | |

| 25 m x 0.25 mm I.D., 0.25 µm film thickness | [11] | |

| Carrier Gas | Helium or Hydrogen | [11] |

Table 2: GC Operational Parameters

| Parameter | Condition 1 | Condition 2 | Condition 3 | Source |

| Oven Temperature | Isothermal at 50 °C | Isothermal at 85 °C | 40°C (1 min) to 230°C @ 2°C/min | ,[11],[10] |

| Injector Temperature | 250 °C | 275 °C | Not Specified | ,[11] |

| Detector | FID | FID | FID | [11] |

| Detector Temperature | 250 °C | 300 °C | 220 °C | ,[11],[10] |

| Injection Mode | Split (e.g., 80:1) | Split (100 mL/min) | Not Specified | ,[11] |

| Carrier Gas Pressure | 30 psi (Helium) | 50 kPa (Hydrogen) | 80 cm/sec (Hydrogen) | ,[11],[10] |

The elution order of enantiomers is dependent on the specific chiral stationary phase used.

Table 3: Elution Order on Different Chiral Stationary Phases

| Chiral Stationary Phase | Peak 1 (First Eluting) | Peak 2 (Second Eluting) | Source |

| Astec® CHIRALDEX™ G-DP | (+)-α-Pinene (1R,5R) | (-)-α-Pinene (1S,5S) | |

| Astec® CHIRALDEX™ B-PM | (-)-α-Pinene (1S,5S) | (+)-α-Pinene (1R,5R) |

Spectroscopic Methods: Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It provides a unique spectral fingerprint for each enantiomer, allowing for the determination of their absolute configuration and enantiomeric excess.[13]

Caption: Logical diagram for absolute configuration determination using VCD.

VCD spectra of enantiomers are mirror images of each other. A racemic mixture will show no VCD signal.[13] This technique is particularly valuable as it does not require chromatographic separation for the determination of enantiomeric excess in a sample.

Enantioselective Synthesis and Applications

The availability of enantiomerically pure α-pinene is crucial for its application as a chiral auxiliary in asymmetric synthesis.[1][3] It serves as a starting material for the synthesis of other valuable chiral compounds, such as other terpenes and cannabinoids.[2][14]

Synthetic Utility of α-Pinene

The strained bicyclic structure of α-pinene allows for a variety of chemical transformations, including rearrangements, oxidations, and additions, which can be controlled to yield specific stereoisomers of desired products.[3][14]

Caption: Simplified reaction pathways from α-pinene to other chiral compounds.

Conclusion

The enantiomeric identification and separation of alpha-pinene isomers are critical for quality control in the flavor and fragrance industries, for understanding biological processes, and for the synthesis of enantiomerically pure pharmaceuticals. Chiral gas chromatography stands as the most robust and widely used technique for separation and quantification. When coupled with spectroscopic methods like VCD for absolute configuration determination, researchers have a powerful toolkit for working with these important chiral molecules. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists and professionals in the field.

References

- 1. nbinno.com [nbinno.com]

- 2. α-Pinene: A never-ending story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00423B [pubs.rsc.org]

- 4. homework.study.com [homework.study.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enantiomeric distribution of α-pinene, β-pinene and limonene in essential oils and extracts. Part 1. Rutaceae and gramineae† | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. gcms.cz [gcms.cz]

- 11. agilent.com [agilent.com]

- 12. Dynamics of Isomeric and Enantiomeric Fractions of Pinene in Essential Oil of Picea abies Annual Needles during Growing Season - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Purity of Enantiomers | Bruker [bruker.com]

- 14. α-Pinene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Core Mechanism of Action of (+)-alpha-Pinene in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-alpha-Pinene (α-pinene), a bicyclic monoterpene found abundantly in the essential oils of coniferous trees, rosemary, and other plants, has emerged as a molecule of significant interest in pharmacology and drug development.[1][2][3][4][5] Its diverse biological activities, including anti-inflammatory, neuroprotective, anticancer, antimicrobial, and antioxidant effects, are underpinned by a complex interplay with multiple cellular and molecular targets. This technical guide provides a comprehensive overview of the core mechanisms of action of (+)-α-pinene, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and development.

Anti-inflammatory and Immunomodulatory Mechanisms

One of the most extensively documented activities of α-pinene is its potent anti-inflammatory effect. This is primarily mediated through the suppression of key pro-inflammatory signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][4][5][6]

Inhibition of the NF-κB Signaling Pathway

α-Pinene has been shown to significantly inhibit the activation of the NF-κB pathway in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][6][7] The mechanism involves preventing the degradation of the inhibitory protein IκBα. In resting cells, NF-κB is sequestered in the cytoplasm by IκB. Upon stimulation, IκB is phosphorylated by IκB kinase (IKK), leading to its ubiquitination and subsequent degradation, which allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. α-Pinene treatment has been observed to reduce IKK expression and the phosphorylation of IκB, thereby preventing NF-κB nuclear translocation.[8]

This inhibition leads to a downstream reduction in the expression and production of several key inflammatory mediators:

-

Pro-inflammatory Cytokines: Significantly decreases the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][4][5][6]

-

Inflammatory Enzymes: Inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][4][6]

-

Nitric Oxide (NO): Reduces the production of NO, a key inflammatory signaling molecule.[1][2][4][5][6]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, which includes ERK, JNK, and p38 kinases, is another critical regulator of inflammation. α-Pinene has been shown to attenuate the LPS-induced phosphorylation of ERK and JNK, but not p38, in macrophages.[8] This selective inhibition contributes to its overall anti-inflammatory profile by suppressing the signaling cascade that leads to the production of inflammatory mediators.[1][2][4][5][6]

Quantitative Data: Anti-inflammatory Activity

| Parameter | Effect of α-Pinene | Model System | Reference |

| TNF-α Production | Significant Decrease | LPS-stimulated mouse peritoneal macrophages | [2][4] |

| IL-6 Production | Significant Decrease | LPS-stimulated mouse peritoneal macrophages | [2][4] |

| NO Production | Significant Decrease | LPS-stimulated mouse peritoneal macrophages | [2][4] |

| iNOS Expression | Inhibition | LPS-stimulated mouse peritoneal macrophages | [2][4] |

| COX-2 Expression | Inhibition | LPS-stimulated mouse peritoneal macrophages | [2][4] |

| ERK Phosphorylation | Attenuation | LPS-stimulated mouse peritoneal macrophages | [8] |

| JNK Phosphorylation | Attenuation | LPS-stimulated mouse peritoneal macrophages | [8] |

| NF-κB Translocation | Reduction | LPS-stimulated mouse peritoneal macrophages | [8] |

| Paw Edema (ED50) | 0.039 mL/kg | Carrageenan-induced paw edema in rats | [7] |

Experimental Protocol: Assessment of Anti-inflammatory Activity in Macrophages

Cell Culture and Treatment: Mouse peritoneal macrophages or RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are pre-treated with various concentrations of α-pinene for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Measurement (Griess Assay): The production of NO is determined by measuring the amount of nitrite in the culture supernatant. 100 µL of supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm, and nitrite concentration is calculated from a sodium nitrite standard curve.

Cytokine Measurement (ELISA): The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercial enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Protein Expression: Cells are lysed, and protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, p-ERK, p-JNK, p-IκBα, and NF-κB p65. After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an ECL detection system.

Signaling Pathway Diagram

Neuroprotective Mechanisms

α-Pinene exhibits significant neuroprotective properties through multiple mechanisms, including acetylcholinesterase (AChE) inhibition, modulation of GABAergic systems, and anti-apoptotic effects.

Cholinesterase Inhibition

α-Pinene acts as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[9] By inhibiting AChE, α-pinene increases acetylcholine levels in the synaptic cleft, a mechanism that is a key therapeutic strategy in managing neurodegenerative diseases like Alzheimer's disease.[10][11]

Modulation of GABAergic System

Studies have shown that α-pinene can modulate the GABAergic system. Specifically, (-)-α-pinene has been found to enhance non-rapid eye movement sleep (NREMS) by acting as a partial modulator at the benzodiazepine (BZD) binding site of the GABA-A receptor.[12] This interaction potentiates the GABA-A receptor-mediated synaptic response, leading to sedative and anxiolytic-like effects.[12][13][14] This mechanism suggests its potential use in treating insomnia and anxiety.

Anti-apoptotic and Antioxidant Effects in Neurons

In models of cerebral ischemia-reperfusion and Alzheimer's disease, α-pinene has demonstrated potent neuroprotective effects by reducing inflammation and apoptosis.[15][16] It has been shown to:

-

Decrease the expression of pro-inflammatory cytokines TNF-α and IL-1β in brain tissue.[15][16]

-

Suppress apoptosis by downregulating the pro-apoptotic Bax gene and upregulating the anti-apoptotic Bcl-2 gene.[15][16]

-

Alleviate oxidative stress by decreasing malondialdehyde (MDA) and nitric oxide levels while increasing glutathione (GSH) content and catalase (CAT) activity.[10]

Quantitative Data: Neuroprotective and Related Activities

| Target/Assay | IC50 / Effect | Source/Organism | Reference |

| Acetylcholinesterase (AChE) | 0.63 mM (660 µM) | Bovine Erythrocytes | [9][17] |

| GABA-A Receptor | Partial Modulator | Mouse Hippocampal Neurons | [12] |

| Bax Gene Expression | Downregulation | Rat Brain (Ischemia model) | [15][16] |

| Bcl-2 Gene Expression | Upregulation | Rat Brain (Ischemia model) | [15][16] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing:

-

140 µL of 0.1 M sodium phosphate buffer (pH 8.0).

-

20 µL of various concentrations of α-pinene solution (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 1%).

-

20 µL of AChE enzyme solution (e.g., from bovine erythrocytes).

-

-

Incubate the mixture for 15 minutes at 25°C.

-

Add 10 µL of DTNB (10 mM) to the mixture.

-

Initiate the reaction by adding 10 µL of acetylthiocholine iodide (ATCI) (14 mM).

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of α-pinene compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anticancer Mechanisms

α-Pinene has demonstrated anticancer activity against various cancer cell lines, including breast, liver, and colon cancer.[3][18][19] Its mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and enhancement of the host's anti-tumor immune response.

Induction of Apoptosis and Cell Cycle Arrest

α-Pinene can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[3] Key events include:

-

Oxidative Stress: Generation of reactive oxygen species (ROS), leading to cellular damage.[3][19]

-

Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and release of cytochrome c.[3][19]

-

Caspase Activation: Upregulation and activation of key executioner caspases, such as Caspase-3 and Caspase-9.[3]

-

Gene Regulation: Downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax.[3]

Furthermore, α-pinene has been shown to induce G2/M phase cell cycle arrest in hepatoma BEL-7402 cells by downregulating key cell cycle proteins like Cyclin B1 and CDK1.[19]

Inhibition of Pro-survival Signaling Pathways

Similar to its anti-inflammatory action, α-pinene can suppress pro-survival pathways that are often dysregulated in cancer. It has been found to downregulate the protein levels of NF-κB, p-PI3K, and p-AKT in MDA-MB-231 human breast cancer cells, thereby inhibiting a critical signaling axis for tumor growth and survival.[3]

Enhancement of Natural Killer (NK) Cell Activity

A novel aspect of α-pinene's anticancer effect is its ability to act as an immunomodulator. It enhances the anticancer activity of Natural Killer (NK) cells, which are crucial components of the innate immune system that can directly kill tumor cells.[18][20][21] α-Pinene stimulates the ERK/AKT signaling pathway in NK cells, leading to:[18][20][21][22]

-

Increased expression of activation markers like CD56.[18][20]

-

Increased production and release of cytotoxic granules, perforin and granzyme B, which induce apoptosis in target cancer cells.[18][20][21][22]

Signaling Pathway Diagram

Antimicrobial and Antioxidant Mechanisms

Antimicrobial Activity

α-Pinene demonstrates broad-spectrum antimicrobial activity against various bacteria and fungi.[23][24] The primary mechanism is believed to be the disruption of microbial cell membrane integrity and function, owing to its lipophilic nature.[25][26] This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[25]

In some bacteria, like E. coli, α-pinene can also induce a heat shock response by modifying the DnaKJE-σ32 complex, which is involved in protein folding and stress response.[23][26] Furthermore, it has shown synergistic effects when combined with conventional antibiotics, potentially by increasing bacterial membrane permeability to the drugs.[23][25]

Quantitative Data: Antimicrobial Activity (MIC)

| Microorganism | MIC (mg/mL) | Reference |

| Escherichia coli | 0.686 | [23] |

| Salmonella enterica | 0.686 | [23] |

| Staphylococcus aureus | 0.420 | [23] |

Antioxidant Activity

The antioxidant activity of α-pinene is considered relatively weak when assessed by direct radical scavenging assays like DPPH and ABTS.[27] However, it appears to exert its protective effects through indirect mechanisms.[27] Studies have shown that α-pinene can increase the transcription of genes related to the endogenous antioxidant response in cells.[27] In biological systems, it has been shown to increase the levels of antioxidant enzymes like catalase and the content of glutathione (GSH), while reducing markers of oxidative stress such as malondialdehyde (MDA).[10][11]

Quantitative Data: Antioxidant Activity

| Assay | IC50 / % Inhibition | Note | Reference |

| DPPH Radical Scavenging | 47.9 ± 2.78 % | At highest concentration tested; weak activity | [27] |

| ABTS Radical Scavenging | 49.28 ± 3.55 % | At highest concentration tested; weak activity | [27] |

| DPPH Radical Scavenging | EC50 = 310 ± 10 µg/mL | [28] | |

| FRAP Assay | EC50 = 238 ± 18.92 µg/mL | [28] |

Experimental Workflow: Antimicrobial Minimum Inhibitory Concentration (MIC) Determination

Conclusion and Future Directions

This compound is a pleiotropic molecule that interacts with multiple key signaling pathways and cellular targets. Its ability to modulate the NF-κB and MAPK pathways forms the basis of its potent anti-inflammatory effects. In the central nervous system, its actions on the GABAergic system and its ability to inhibit acetylcholinesterase highlight its potential for treating neurological and psychiatric disorders. Furthermore, its capacity to induce apoptosis in cancer cells and enhance anti-tumor immunity opens promising avenues in oncology.

Future research should focus on:

-

Pharmacokinetics and Bioavailability: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of α-pinene to optimize dosing and delivery.

-

Clinical Trials: Translating the extensive preclinical findings into well-designed clinical trials to validate its therapeutic efficacy and safety in humans.

-

Synergistic Formulations: Investigating the synergistic effects of α-pinene with existing drugs to enhance therapeutic outcomes and potentially reduce side effects.

-

Target Specificity: Further molecular studies to identify specific receptor subtypes and binding sites to develop more targeted and potent derivatives.

This guide consolidates the current understanding of α-pinene's mechanisms of action, providing a solid foundation for the scientific community to harness the therapeutic potential of this remarkable natural compound.

References

- 1. worldscientific.com [worldscientific.com]

- 2. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages. | Semantic Scholar [semanticscholar.org]

- 3. scialert.net [scialert.net]

- 4. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages | Scilit [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. medipol.edu.tr [medipol.edu.tr]

- 8. ku.khorraman.ir [ku.khorraman.ir]

- 9. tandfonline.com [tandfonline.com]

- 10. Neuroprotective effect of alpha-pinene is mediated by suppression of the TNF-α/NF-κB pathway in Alzheimer's disease rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. α-Pinene, a Major Constituent of Pine Tree Oils, Enhances Non-Rapid Eye Movement Sleep in Mice through GABAA-benzodiazepine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. α-Pinene Influence on Pulpal Pain-Induced Learning and Memory Impairment in Rats Via Modulation of the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The effect of central administration of alpha-pinene on capsaicin-induced dental pulp nociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alpha-pinene exerts neuroprotective effects via anti-inflammatory and anti-apoptotic mechanisms in a rat model of focal cerebral ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Alpha-pinene exerts neuroprotective effects via anti-inflammatory and anti-apoptotic mechanisms in a rat model of focal cerebral ischemia-reperfusion. (2020) | Mahdieh Khoshnazar | 58 Citations [scispace.com]

- 17. Acetylcholinesterase Inhibitory Activities of Essential Oils from Vietnamese Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. [PDF] α-Pinene Enhances the Anticancer Activity of Natural Killer Cells via ERK/AKT Pathway | Semantic Scholar [semanticscholar.org]

- 21. α-Pinene Enhances the Anticancer Activity of Natural Killer Cells via ERK/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Antioxidant and Cytoprotective Potential of the Essential Oil Pistacia lentiscus var. chia and Its Major Components Myrcene and α-Pinene | MDPI [mdpi.com]

- 28. researchgate.net [researchgate.net]

The Environmental Fate of α-Pinene: A Technical Guide to its Biodegradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biodegradation pathways of α-pinene, a ubiquitous monoterpene in the environment. With its significant presence in terrestrial ecosystems and its role as a precursor for valuable chemical synthesis, understanding the microbial degradation of α-pinene is of paramount importance. This document details the metabolic routes employed by key microorganisms, including bacteria of the genera Pseudomonas, Rhodococcus, and Nocardia, as well as various fungal species. We present a synthesis of current knowledge, including detailed experimental protocols for studying α-pinene biodegradation, tabulated quantitative data from various studies, and visual representations of the primary metabolic pathways and experimental workflows using Graphviz diagrams. This guide is intended to be a valuable resource for researchers in microbiology, environmental science, and biotechnology, as well as for professionals in the pharmaceutical industry exploring novel biocatalytic applications.

Introduction

Alpha-pinene (α-pinene) is a bicyclic monoterpene that is a major component of turpentine and is found in the essential oils of many coniferous trees. Its widespread distribution results in significant emissions into the atmosphere, where it plays a role in atmospheric chemistry. In soil and water environments, α-pinene is subject to microbial degradation, a process that is crucial for carbon cycling and the removal of this volatile organic compound. The microbial transformation of α-pinene is also of great interest for the production of high-value oxygenated derivatives, such as verbenol, verbenone, and α-terpineol, which have applications in the fragrance, flavor, and pharmaceutical industries. This guide will explore the diverse strategies that microorganisms have evolved to metabolize this abundant natural product.

Microbial Degradation of α-Pinene

A variety of microorganisms, including bacteria and fungi, have been shown to utilize α-pinene as a sole carbon and energy source. These organisms have developed specialized enzymatic machinery to overcome the chemical recalcitrance of this bicyclic hydrocarbon. The initial attack on the α-pinene molecule is typically an oxidative process, often mediated by monooxygenase enzymes.

Bacterial Degradation Pathways

Members of the genus Pseudomonas are well-studied for their ability to degrade a wide range of organic compounds, including α-pinene. Several distinct pathways have been identified in different Pseudomonas strains.

A common initial step in Pseudomonas is the oxidation of α-pinene to α-pinene oxide. This is followed by the cleavage of the epoxide ring by an α-pinene oxide lyase, leading to the formation of isonovalal, which is then further metabolized. An alternative pathway involves the conversion of α-pinene to monocyclic derivatives like limonene, which is then further degraded.

Diagram: α-Pinene Degradation Pathway in Pseudomonas

Caption: Proposed degradation pathway of α-pinene by Pseudomonas species.

Rhodococcus strains are known for their robust metabolic capabilities, including the degradation of hydrophobic compounds. In the context of α-pinene, some Rhodococcus species are capable of initiating degradation through hydroxylation at different positions of the molecule, leading to intermediates such as verbenol and myrtenol.

Nocardia species share metabolic similarities with Rhodococcus. A key pathway in Nocardia sp. strain P18.3 involves the conversion of α-pinene to α-pinene oxide, which is then cleaved by an α-pinene oxide lyase to form cis-2-methyl-5-isopropylhexa-2,5-dienal.[1] This acyclic aldehyde is then further oxidized.

Diagram: α-Pinene Oxide Cleavage in Nocardia

Caption: Acyclic pathway of α-pinene degradation in Nocardia sp. strain P18.3.

Fungal Degradation Pathways

Fungi, including both yeasts and filamentous fungi, are also significant contributors to α-pinene degradation in the environment. Fungal biotransformation often leads to the production of a variety of oxygenated products. For instance, Chrysosporium pannorum, a cold-adapted fungus, has been shown to oxidize α-pinene to verbenol and verbenone.[2] Other fungi, such as Aspergillus and Penicillium species, can also transform α-pinene into valuable flavor and fragrance compounds.[3]

Diagram: Fungal Biotransformation of α-Pinene

Caption: Common products of α-pinene biotransformation by fungi.

Quantitative Data on α-Pinene Biodegradation

The efficiency of α-pinene biodegradation varies significantly depending on the microorganism, culture conditions, and the presence of co-substrates. The following tables summarize some of the quantitative data reported in the literature.

Table 1: Biotransformation of α-Pinene by Fungi

| Microorganism | Substrate Concentration | Product(s) | Product Concentration (mg/L) | Incubation Time (days) | Reference |

| Chrysosporium pannorum | 1.5% (v/v) | Verbenol, Verbenone | 722, 176 | 3 | [2] |

| Candida tropicalis | Not specified | (+)-α-Terpineol | 500 | 4 | [4] |

| Hormonema sp. | Not specified | trans-Verbenol, Verbenone | 400, 300 | 3 | [4] |

Table 2: Degradation Rates of α-Pinene by Bacteria

| Microorganism | Initial α-Pinene Concentration | Degradation Rate | Conditions | Reference |

| Pseudomonas fluorescens & Alcaligenes xylosoxidans | Not specified | 3.9 mg/L/h (max) | Aerobic, sole carbon source | |

| Biofilm Consortium | Gaseous (295 ppmv) | 2-4 x 10-7 g/(cm2 min) | Biofilter model | [5] |

| Pseudomonas fluorescens PT | Not specified | 0.0364 h-1 (max specific rate) | Optimal: 25.5°C, pH 7.31 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of α-pinene biodegradation.

General Experimental Workflow

The study of α-pinene biodegradation typically follows a standardized workflow, from the isolation and cultivation of microorganisms to the analysis of degradation products.

Diagram: Experimental Workflow for α-Pinene Biodegradation Studies

Caption: A generalized workflow for studying the microbial degradation of α-pinene.

Protocol for Culturing Pseudomonas fluorescens for α-Pinene Degradation

-

Media Preparation: Prepare a mineral salts medium (MSM) containing essential minerals. A typical composition per liter of distilled water is: K₂HPO₄ (1.8 g), NH₄Cl (4.0 g), MgSO₄·7H₂O (0.2 g), NaCl (0.1 g), FeSO₄·7H₂O (0.01 g).[7] Adjust the pH to 7.0. For solid media, add 15 g/L of agar. Autoclave at 121°C for 15 minutes.

-

Inoculum Preparation: Inoculate a loopful of P. fluorescens from a stock culture into a flask containing a rich medium like Luria-Bertani (LB) broth and incubate at 30°C with shaking until the culture reaches the late exponential phase.

-

Adaptation: To adapt the culture to α-pinene, transfer a small volume of the LB culture to MSM supplemented with a low concentration of α-pinene (e.g., 0.1% v/v) as the sole carbon source. Incubate at 30°C with shaking.

-

Degradation Experiment: Inoculate fresh MSM with the adapted culture to an initial optical density (OD₆₀₀) of approximately 0.1. Add α-pinene to the desired final concentration (e.g., 0.5% v/v). Incubate at 30°C with shaking.

-

Sampling and Analysis: At regular intervals, withdraw samples from the culture. Monitor bacterial growth by measuring OD₆₀₀. For metabolite analysis, extract the culture broth with an organic solvent (e.g., ethyl acetate), and analyze the organic phase by GC-MS.

Protocol for Fungal Biotransformation of α-Pinene (using Chrysosporium pannorum)

-

Media and Culture: Cultivate C. pannorum in a liquid basal medium containing malt extract (1%), peptone (0.5%), glucose (1%), and yeast extract (0.5%). Inoculate with spores and incubate at 20°C with shaking until sufficient mycelial biomass is obtained (typically 2-3 days).

-

Biotransformation: Add α-pinene to the fungal culture to the desired concentration (e.g., 1.5% v/v). Continue incubation at 20°C with shaking. For enhanced product yield, sequential addition of the substrate can be performed.[2]

-

Extraction and Analysis: After the desired incubation period (e.g., 1-3 days), harvest the culture broth. Extract the broth with an equal volume of ethyl acetate. Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure. Analyze the concentrated extract by GC-MS to identify and quantify the biotransformation products.

GC-MS Analysis of α-Pinene and its Metabolites

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used. A common setup includes a capillary column suitable for terpene analysis (e.g., HP-5MS).

-

Sample Preparation: Dilute the organic extract to an appropriate concentration (e.g., 10 µg/mL) in a suitable solvent like hexane or dichloromethane.[8] Ensure the sample is free of particles by centrifugation or filtration.[8]

-

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An example program could be: initial temperature of 70°C for 2 minutes, then ramp at 3°C/min to 85°C, followed by a ramp of 2°C/min to 165°C, and a final ramp of 30°C/min to 250°C, holding for 20 minutes.[9]

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 280°C

-

Scan Range: m/z 40-400

-

-

Identification and Quantification: Identify compounds by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries. Quantify the compounds by creating a calibration curve using standards of known concentrations.

α-Pinene Oxide Lyase Activity Assay

-

Enzyme Preparation: Prepare a cell-free extract from α-pinene-grown cells of Nocardia sp. or a recombinant host expressing the enzyme.

-

Reaction Mixture: In a microcentrifuge tube, combine a suitable buffer (e.g., phosphate buffer, pH 7.5), the cell-free extract, and a known concentration of α-pinene oxide (e.g., 9 µM).[10][11]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

-

Reaction Termination and Extraction: Stop the reaction by adding a quenching agent (e.g., by adding an organic solvent and vortexing). Extract the product, cis-2-methyl-5-isopropylhexa-2,5-dienal, with an organic solvent like hexane.

-

Analysis: Analyze the organic phase by GC-MS to quantify the amount of product formed. One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Conclusion

The biodegradation of α-pinene is a complex process involving a diverse array of microorganisms and metabolic pathways. Bacteria such as Pseudomonas, Rhodococcus, and Nocardia, along with various fungi, play crucial roles in the environmental fate of this abundant monoterpene. The initial oxidative attack on the α-pinene molecule leads to a variety of intermediates, some of which are valuable in their own right. A thorough understanding of these pathways, facilitated by the detailed experimental protocols provided in this guide, is essential for both environmental remediation strategies and the development of novel biocatalytic processes for the synthesis of fine chemicals and pharmaceuticals. The quantitative data and visual pathway representations herein serve as a valuable reference for researchers in the field. Further research into the enzymology and genetic regulation of these pathways will undoubtedly uncover new opportunities for biotechnological applications.

References

- 1. Bacterial metabolism of alpha-pinene: pathway from alpha-pinene oxide to acyclic metabolites in Nocardia sp. strain P18.3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioconversion of α-pinene by a novel cold-adapted fungus Chrysosporium pannorum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotransformation of α- and β-pinene into flavor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview of the Biotransformation of Limonene and α-Pinene from Wood and Citrus Residues by Microorganisms | MDPI [mdpi.com]

- 5. Human metabolism of α-pinene and metabolite kinetics after oral administration. - FAU CRIS [cris.fau.de]

- 6. researchgate.net [researchgate.net]

- 7. scialert.net [scialert.net]

- 8. uoguelph.ca [uoguelph.ca]

- 9. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification and properties of alpha-pinene oxide lyase from Nocardia sp. strain P18.3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification and properties of alpha-pinene oxide lyase from Nocardia sp. strain P18.3 | Semantic Scholar [semanticscholar.org]

The Pharmacokinetic Profile and Metabolism of (+)-α-Pinene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-α-Pinene, a bicyclic monoterpene, is a prominent constituent of essential oils derived from numerous plant species, most notably pine trees. Its characteristic aroma has led to its widespread use in fragrances, flavorings, and traditional medicine. Beyond its olfactory properties, (+)-α-pinene has garnered significant scientific interest for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and neuroprotective effects. A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—and metabolic fate is paramount for the development of safe and effective therapeutic agents based on this natural compound. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of (+)-α-pinene, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Pharmacokinetic Profile

The systemic exposure and disposition of (+)-α-pinene have been investigated in both preclinical animal models and human subjects following various routes of administration, primarily inhalation and oral ingestion.

Absorption

Following oral administration, (+)-α-pinene is readily absorbed from the gastrointestinal tract. In humans, it is suggested that the intestinal absorption is complete.[1] Upon inhalation, a significant portion of (+)-α-pinene is absorbed through the lungs. Studies in human volunteers have shown a pulmonary uptake of approximately 60% during exposure.[1]

Distribution

Once absorbed, (+)-α-pinene is distributed throughout the body. Due to its lipophilic nature, it exhibits a high affinity for adipose tissues, which can act as a reservoir and lead to a prolonged elimination phase.[1]

Metabolism

(+)-α-Pinene undergoes extensive and rapid metabolism, primarily in the liver. The metabolic transformations are predominantly oxidative reactions catalyzed by the cytochrome P450 (CYP) enzyme system. The major metabolic pathways include allylic hydroxylation, oxidation of the methyl groups, and epoxidation of the double bond. These initial phase I reactions are followed by phase II conjugation, although this aspect is less extensively documented.

Excretion

The elimination of (+)-α-pinene and its metabolites occurs mainly through urine. Unchanged α-pinene excretion is minimal, with less than 0.001% of the total uptake being eliminated in urine and about 8% in exhaled air after inhalation.[1] The metabolites are excreted more rapidly. For instance, after oral ingestion in humans, the renal excretion rates of its metabolites increase within 1 to 3 hours, peaking at around 3 hours.[1]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of (+)-α-pinene and its major metabolites that have been reported in the literature.

Table 1: Pharmacokinetic Parameters of (+)-α-Pinene in Rodents (Inhalation Exposure)

| Species | Sex | Dose (ppm) | Cmax (ng/mL) | Tmax (hr) | AUC (h*ng/mL) | Elimination Half-life (hr) |

| Rat | Male | 50 | 12.2 | - | 28.9 | 12.2 - 17.4 |

| Rat | Female | 50 | 17.4 | - | 55.8 | 12.2 - 17.4 |

| Rat | Male | 100 | 54.5 | - | 31.1 | 12.2 - 17.4 |

| Rat | Female | 100 | 74.1 | - | 56.8 | 12.2 - 17.4 |

| Mouse | Male | 50 | 7.41 | - | 18.1 | 6.18 - 19.4 |

| Mouse | Female | 50 | 6.59 | - | 19.2 | 6.18 - 19.4 |

| Mouse | Male | 100 | 14.2 | - | 19.4 | 6.18 - 19.4 |

| Mouse | Female | 100 | 13.0 | - | 22.5 | 6.18 - 19.4 |

Data sourced from toxicokinetic studies following 7 days of inhalation exposure.

Table 2: Elimination Kinetics of (+)-α-Pinene Metabolites in Humans (Oral Administration)

| Metabolite | Tmax (hr) | Elimination Half-life (hr) | Percentage of Oral Dose Excreted in Urine (%) |

| Myrtenol | 1.6 | 1.5 | 1.5 |

| cis-Verbenol | 1.6 | 1.6 | 5.6 |

| trans-Verbenol | 1.6 | 1.6 | 4.1 |

| Myrtenic Acid | 1.6 | 1.4 | 6.7 |

Data from a study involving a single 10 mg oral dose of α-pinene in human volunteers.[2]

Metabolism of (+)-α-Pinene

The biotransformation of (+)-α-pinene is a complex process involving multiple enzymatic reactions. The primary metabolic pathways are initiated by cytochrome P450-mediated oxidations.

Phase I Metabolism

The initial oxidative metabolism of (+)-α-pinene yields several key metabolites:

-

α-Pinene oxide: Formed through the epoxidation of the double bond. This metabolite has been identified in both rodent and human studies.[3]

-

cis- and trans-Verbenol: These isomeric alcohols are products of allylic hydroxylation at the C4 position.

-

Myrtenol: Another allylic hydroxylation product, formed at the C10 methyl group.

-

Myrtenic Acid: Further oxidation of myrtenol leads to the formation of this carboxylic acid derivative.[2]

While the involvement of cytochrome P450 is established, the specific mammalian isozymes responsible for these transformations are not yet fully elucidated. Studies in insects have identified CYP6DE1 as a key enzyme in the conversion of α-pinene to trans-verbenol. In humans, while CYP4B1 has been suggested to play a role, its catalytic inactivity in its native form indicates the involvement of other P450 enzymes.[1] The major human hepatic CYP enzymes like those in the CYP1, CYP2, and CYP3 families are likely candidates for the metabolism of xenobiotics such as α-pinene.

Phase II Metabolism

Following phase I oxidation, the resulting metabolites can undergo phase II conjugation reactions to increase their water solubility and facilitate their excretion. Evidence suggests that myrtenic acid and its reduced form, dihydromyrtenic acid, are excreted in human urine as glucuronide conjugates.[1] The conjugation status of other primary metabolites like verbenol and myrtenol in mammals is not yet definitively established, though the necessity of hydrolysis to detect them in urine suggests they are also likely conjugated.

Metabolic Pathway of (+)-α-Pinene